molecular formula C16H20N4O3 B4120273 1-(1,3-benzodioxol-5-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea

1-(1,3-benzodioxol-5-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea

Cat. No.: B4120273
M. Wt: 316.35 g/mol
InChI Key: OTERZMKKKLMZOX-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N’-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole ring fused with a pyrazole moiety, making it structurally unique and potentially useful in medicinal chemistry and other applications.

Preparation Methods

The synthesis of N-1,3-benzodioxol-5-yl-N’-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Synthesis of the Pyrazole Moiety: The pyrazole ring is formed via a condensation reaction between hydrazine and an α,β-unsaturated ketone.

    Coupling Reaction: The final step involves coupling the benzodioxole and pyrazole moieties through a urea linkage. This can be achieved using a coupling reagent such as carbonyldiimidazole (CDI) under mild conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for scalability.

Chemical Reactions Analysis

N-1,3-benzodioxol-5-yl-N’-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N’-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N’-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea involves its interaction with specific molecular targets. In cancer cells, it has been found to cause cell cycle arrest at the S phase and induce apoptosis . The compound likely interacts with tubulin, a protein involved in microtubule assembly, thereby disrupting cell division and leading to cell death.

Comparison with Similar Compounds

N-1,3-benzodioxol-5-yl-N’-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea can be compared with other benzodioxole and pyrazole derivatives:

The uniqueness of N-1,3-benzodioxol-5-yl-N’-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea lies in its combined benzodioxole and pyrazole structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-4-20-8-13(11(3)19-20)10(2)17-16(21)18-12-5-6-14-15(7-12)23-9-22-14/h5-8,10H,4,9H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTERZMKKKLMZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(C)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793891
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-benzodioxol-5-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea
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1-(1,3-benzodioxol-5-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea
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1-(1,3-benzodioxol-5-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea
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1-(1,3-benzodioxol-5-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea
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1-(1,3-benzodioxol-5-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea
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1-(1,3-benzodioxol-5-yl)-3-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea

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